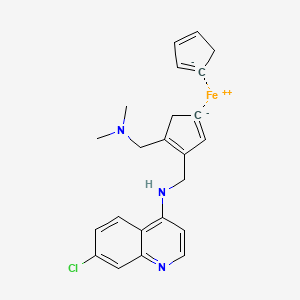

Ferroquine

描述

Ferroquine is a synthetic compound related to chloroquine which acts as an antimalarial, and shows good activity against chloroquine-resistant strains . It is the most successful of the chloroquine derivatives .

Synthesis Analysis

Ferroquine (FQ) is a derivative of chloroquine with antimalarial properties. It is the most successful of the chloroquine derivatives . Several classes of ferroquine derivatives including hydroxyferroquines, trioxaferroquines, chloroquine-bridged ferrocenophanes, thiosemicarbazone derivatives, ferrocene dual conjugates, 4-N-substituted derivatives, and others have been discussed .

Molecular Structure Analysis

Ferroquine’s chemical structure is 7-chloro-4 [ (2-N,N′dimethylaminomethyl) ferrocenylmethylamino]quinoline . Combination of physicochemical and molecular modeling methods showed that FQ and RQ favor intramolecular hydrogen bonding between the 4-aminoquinoline NH group and the terminal amino group in the absence of water, suggesting that this structure may enhance its passage through the membrane .

Chemical Reactions Analysis

Ferroquine is a derivative of chloroquine with antimalarial properties. It is the most successful of the chloroquine derivatives . FQ could prevent the conversion of hematin into hemozoin by maintaining toxic hematin in the aqueous environment .

Physical And Chemical Properties Analysis

Ferroquine has a molecular weight of 433.8 g/mol . It has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 5 . Its exact mass is 433.100811 g/mol .

科学研究应用

抗疟活性和细胞毒性:FQ以其高血液裂殖体杀灭疟疾的活性而闻名。它在体外保持在纳摩尔浓度下的有效性,并对氯喹敏感和氯喹耐药品系的疟原虫富集体均表现出活性,这是疟疾的主要致病原 (Delhaes et al., 2002)。

作用机制:FQ的作用机制包括靶向脂质、抑制赤血红蛋白的代谢产物赫莫因(一种赤血红蛋白的处理形式)的形成,并产生活性氧物质。这种多因素机制与传统抗疟药物不同(Dubar等,2008年)。

临床试验:FQ已进入Ⅱ期临床试验作为治疗非并发症疟疾的药物。它显示出在克服其他抗疟药物常见的耐药问题方面的潜力 (Biot et al., 2011)。

药代动力学:关于FQ的药代动力学研究显示其在血液中的持续水平,使其成为抗疟联合治疗中的潜在合作药物。其药代动力学特性包括剂量线性和在血液中显著的半衰期 (Supan et al., 2012)。

氧化还原行为和再入侵抑制:FQ的氧化还原行为,特别是其二茂铁核心,在其抗疟活性中至关重要。在疟原虫液泡中产生活性氧物质有助于其有效性,包括潜力抑制寄生虫再入侵 (Dubar et al., 2013)。

抗疟/抗癌活性:像FQ这样的基于二茂铁的化合物不仅显示出作为抗疟药物的潜力,还在抗癌应用中表现出活性。它们与其他药物支架的混合增强了它们的生物活性 (Peter & Aderibigbe, 2019)。

代谢和对耐药品系的活性:FQ主要通过氧化途径代谢,其代谢产物显示出对氯喹敏感和耐药品系的P. falciparum均有活性 (Daher et al., 2006)。

安全和危害

未来方向

Ferroquine is a promising candidate for repositioning as cancer therapeutics . It potently inhibits autophagy, perturbs lysosomal function, and impairs prostate tumor growth in vivo . Much research is dedicated to the development of ferroquine derivatives as safe alternatives to antimalarial chemotherapy .

属性

IUPAC Name |

7-chloro-N-[[2-[(dimethylamino)methyl]cyclopenta-2,4-dien-1-yl]methyl]quinolin-4-amine;cyclopenta-1,3-diene;iron(2+) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19ClN3.C5H5.Fe/c1-22(2)12-14-5-3-4-13(14)11-21-17-8-9-20-18-10-15(19)6-7-16(17)18;1-2-4-5-3-1;/h3-10H,11-12H2,1-2H3,(H,20,21);1-5H;/q2*-1;+2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDENDDKMBDTHAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC1=CC=C[C-]1CNC2=C3C=CC(=CC3=NC=C2)Cl.[CH-]1C=CC=C1.[Fe+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24ClFeN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ferroquine | |

CAS RN |

185055-67-8 | |

| Record name | 1-[[(7-Chloro-4-quinolinyl)amino]methyl]-2-[(dimethylamino)methyl]ferrocene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=185055-67-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 185055-67-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-chloro-2-oxo-N-[(1S,5R)-8-[[1-(4,4,4-trifluorobutyl)piperidin-4-yl]methylsulfonyl]-8-azabicyclo[3.2.1]octan-3-yl]-1,3-dihydroindole-5-carboxamide](/img/structure/B607356.png)

![4-(6-(4-(Morpholine-4-carbonyl)phenyl)imidazo[1,2-a]pyridin-3-yl)benzonitrile](/img/structure/B607376.png)